molecular formula C10H9ClN2OS2 B3036018 5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole CAS No. 338953-88-1

5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole

Cat. No. B3036018
CAS RN: 338953-88-1
M. Wt: 272.8 g/mol
InChI Key: ZSCUQVSGWDMLBW-UHFFFAOYSA-N
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Description

“5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole” is a chemical compound with the molecular formula C10H9ClN2OS2 . It is a derivative of thiadiazole, a class of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole” consists of a thiadiazole ring attached to a sulfinyl group and a chlorinated dimethylphenyl group . The exact 3D structure is not provided in the sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole” are not fully detailed in the sources. The molecular weight is reported to be 272.77426 .

Scientific Research Applications

Synthesis and Antimicrobial Agents

A study by (Sah et al., 2014) discusses the synthesis of formazans from a Mannich base derived from a thiadiazole compound, which is structurally related to "5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole". These synthesized compounds showed moderate antimicrobial activity against certain bacterial and fungal strains.

Chemical Synthesis and Structure

Research by (L'abbé et al., 1991) focused on ring transformations of thiadiazole derivatives, which are closely related to the chemical structure of "5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole". This study explored the reaction of thiadiazole compounds with various amines and hydrazines.

Antiviral Activity

In a study by (Chen et al., 2010), the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides were evaluated. This research is pertinent due to the structural similarities with "5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole", and it highlighted certain anti-tobacco mosaic virus activity of the synthesized compounds.

Antibacterial Activity

The study by (Gadad et al., 2000) synthesized thiadiazole sulfonamide derivatives and tested their antibacterial activity. The compounds showed significant antibacterial effects against various bacterial strains, indicating the potential of thiadiazole derivatives in antibacterial applications.

Structural and Theoretical Studies

(Kerru et al., 2019) reported on the crystal and molecular structure of a thiadiazole compound, providing insights into its structural geometry and electronic properties. This study is relevant for understanding the chemical characteristics of thiadiazole derivatives.

Antiproliferative Activity

Research by (Juszczak et al., 2008) synthesized thiadiazole derivatives and evaluated their antiproliferative activity in tumor cells. The study found that these compounds had a prominent antiproliferative effect in various cancer cells, highlighting the potential for cancer treatment applications.

properties

IUPAC Name

5-(4-chloro-2,5-dimethylphenyl)sulfinylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS2/c1-6-4-9(7(2)3-8(6)11)16(14)10-5-12-13-15-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCUQVSGWDMLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)C2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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